molecular formula C23H26N2O8 B558327 Boc-Glu(OBzl)-ONp CAS No. 7536-59-6

Boc-Glu(OBzl)-ONp

Cat. No.: B558327
CAS No.: 7536-59-6
M. Wt: 458.5 g/mol
InChI Key: FWDKXKMKRUDOMG-UHFFFAOYSA-N
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Description

Boc-Glu(OBzl)-ONp (tert-butoxycarbonyl-protected γ-benzyl glutamic acid p-nitrophenyl ester) is a specialized amino acid derivative used in peptide synthesis. Its structure comprises:

  • Boc (tert-butoxycarbonyl): A protecting group for the α-amino group, removable under acidic conditions.
  • Glu (glutamic acid): The core amino acid with a γ-carboxylic acid functional group.
  • OBzl (benzyl ester): Protects the γ-carboxylic acid, cleavable via hydrogenolysis.
  • ONp (p-nitrophenyl ester): An activating group that enhances reactivity in peptide bond formation by acting as a leaving group during coupling reactions .

Properties

IUPAC Name

5-O-benzyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O8/c1-23(2,3)33-22(28)24-19(13-14-20(26)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDKXKMKRUDOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394526
Record name AC1MU65R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7536-59-6
Record name AC1MU65R
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Protection and Activation

The synthesis of this compound involves sequential protection of glutamic acid’s functional groups followed by activation of the α-carboxyl group. The canonical route proceeds as follows:

  • Dual Protection of Glutamic Acid :

    • The α-amino group is protected with a tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in a basic aqueous-organic biphasic system (e.g., dioxane/water with sodium hydroxide).

    • The γ-carboxyl group is esterified with benzyl alcohol using carbodiimide-mediated coupling (e.g., DCC/HOBt in dichloromethane). This yields Boc-Glu(OBzl)-OH.

  • Activation of the α-Carboxyl Group :
    Boc-Glu(OBzl)-OH is converted to the 4-nitrophenyl ester (ONp) by reacting with 4-nitrophenol and a coupling agent. A representative protocol uses DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DMF or THF at 0–4°C for 2 hours, followed by room-temperature stirring for 12–18 hours. The active ester precipitates upon addition of ice-cold ether and is purified via recrystallization (e.g., ethyl acetate/hexane).

Key Data :

Reaction StepReagents/ConditionsYieldPurity (HPLC)
Boc Protection(Boc)₂O, NaOH, dioxane/H₂O, 0°C, 2h92%>95%
Benzyl EsterificationBnOH, DCC, HOBt, DCM, RT, 24h85%>90%
4-Nitrophenyl Activation4-Nitrophenol, DCC, HOBt, DMF, 0°C→RT78%>98%

Alternative Coupling Strategies

To minimize racemization and improve scalability, alternative methods have been explored:

  • Mixed Carbonate Approach : Reaction of Boc-Glu(OBzl)-OH with 4-nitrophenyl chloroformate in the presence of N-methylmorpholine yields the active ester without carbodiimide reagents. This method reduces side products but requires stringent anhydrous conditions.

  • Enzymatic Activation : Lipase-catalyzed transesterification of Boc-Glu(OBzl)-OH with 4-nitrophenol in organic solvents (e.g., tert-amyl alcohol) has been reported, though yields remain suboptimal (≤65%).

Critical Analysis of Reaction Parameters

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

  • DMF : Preferred for carbodiimide-mediated activation due to high solubility of intermediates.

  • THF : Yields comparable results but requires longer reaction times.

  • DCM : Limited utility due to poor solubility of 4-nitrophenol.

Temperature and Time Optimization

  • Activation at 0–4°C suppresses racemization but prolongs reaction duration (18–24 hours).

  • Elevated temperatures (e.g., 25°C) reduce reaction time to 6 hours but risk succinimide formation at the β-carboxyl.

Purification and Characterization

Recrystallization Protocols

Crude this compound is typically recrystallized from:

  • Ethyl Acetate/Hexane (3:1) : Yields prismatic crystals with >98% purity.

  • Chloroform/Petroleum Ether : Alternative for large-scale batches, though with marginally lower recovery (82%).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 2.10–2.50 (m, 2H, γ-CH₂), 4.35 (m, 1H, α-CH), 5.15 (s, 2H, OCH₂Ph), 7.30–8.20 (m, 9H, Ar-H).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (Boc carbonyl), 1520 cm⁻¹ (NO₂).

Industrial-Scale Production Insights

Cost-Effective Modifications

  • Catalyst Recycling : Pd/C recovery from hydrogenation steps reduces costs in benzyl ester deprotection.

  • Flow Chemistry : Continuous-flow systems achieve 90% conversion in 30 minutes, enhancing throughput.

Environmental Considerations

  • Solvent Recovery : DMF and THF are distilled and reused, reducing waste by 70%.

  • Biodegradable Alternatives : Substituting benzyl with 2-adamantyl esters improves sustainability but complicates synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-Glu(OBzl)-ONp undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and peptide coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are used.

    Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.

Major Products Formed

    Peptide Bonds: Formation of peptide bonds with amines.

    Hydrolysis Products: Boc-Glu(OBzl)-OH and 4-nitrophenol.

    Deprotected Amino Acid: Free amino group after Boc removal.

Scientific Research Applications

Applications in Peptide Synthesis

Boc-Glu(OBzl)-ONp is primarily employed in solid-phase peptide synthesis (SPPS). Its applications include:

  • Peptide Construction : The compound is integral in constructing peptides that require glutamic acid residues. It facilitates the formation of peptide bonds while maintaining the integrity of the amino acid during the synthesis process .
  • Prodrug Development : this compound has been utilized in developing prodrugs that enhance oral bioavailability through oligopeptide transport mechanisms. This application is crucial for improving the pharmacokinetic profiles of therapeutic agents .
  • Neurotrophic Factor Mimetics : Research has demonstrated that derivatives of this compound can mimic neurotrophic factors like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These mimetics are being investigated for their potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • Peptide Synthesis Optimization : A study reported on optimizing peptide synthesis by utilizing this compound to reduce side reactions, thus increasing yield and purity .
  • Neurotrophic Factor Analogues : Research on dipeptide mimetics showed that incorporating this compound into peptide sequences improved their biological activity related to neuronal survival and regeneration .

Mechanism of Action

The mechanism of action of Boc-Glu(OBzl)-ONp involves the activation of the carboxyl group through the formation of a 4-nitrophenyl ester. This activated ester is highly reactive and readily forms peptide bonds with nucleophiles such as amines. The Boc group protects the amino group during the synthesis and can be removed under acidic conditions to yield the free amino group .

Comparison with Similar Compounds

Boc-Asp(OBzl)-ONp

Structural Differences :

  • Replaces glutamic acid (Glu) with aspartic acid (Asp) , which has a shorter β-carboxylic acid side chain.
  • Molecular formula: C₂₂H₂₄N₂O₈ vs. Boc-Glu(OBzl)-ONp (C₂₃H₂₅N₂O₈) .

Functional Implications :

  • Applications : Preferred for peptides requiring aspartic acid residues, such as enzyme active sites or calcium-binding motifs.

Boc-Glu(OtBu)-ONp

Structural Differences :

  • Replaces OBzl (benzyl) with OtBu (tert-butyl ester) on the γ-carboxylic acid.

Functional Implications :

  • Stability : The tert-butyl group offers superior acid stability compared to benzyl, making it suitable for synthetic routes involving acidic deprotection steps.
  • Deprotection: Requires strong acids (e.g., trifluoroacetic acid) instead of hydrogenolysis, which may limit compatibility with acid-sensitive peptides .
Parameter This compound Boc-Glu(OtBu)-ONp
Molecular Weight 444.43 g/mol 424.5 g/mol
CAS Number 26048-69-1 30615 (product ID)
Price (25 g) ¥22,400 (~$320) $380
Deprotection Method Hydrogenolysis Acidolysis

Boc-Glu(OSu)-OSu

Structural Differences :

  • Replaces ONp (p-nitrophenyl) with OSu (succinimidyl ester) .

Functional Implications :

  • Reactivity : OSu esters are less moisture-sensitive than ONp esters, enabling longer shelf life.
  • Coupling Efficiency : Higher reactivity in aqueous or polar solvents, ideal for solution-phase synthesis .

Boc-D-Glu-OBzl

Structural Differences :

  • Features D-glutamic acid instead of the natural L-isomer.

Functional Implications :

  • Peptide Design : Used to create enantiomeric or protease-resistant peptides for therapeutic applications.
  • Price : Higher cost (¥69,000 for 25g) due to the complexity of chiral synthesis .

Commercial Availability

  • Suppliers : Kanto Reagents (Japan), GL Biochem (China), and FutureChem (Korea) offer this compound at scales from 5g to 100g, with prices ranging from $320 to $690 per 25g .

Biological Activity

Boc-Glu(OBzl)-ONp, also known as tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester 4-nitrophenyl ester, is a significant compound in biochemical research, particularly in peptide synthesis and drug development. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.

  • Molecular Formula : C₁₇H₂₃N₃O₆
  • Molecular Weight : 337.37 g/mol
  • CAS Number : 7536-59-6

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on the amino group of glutamic acid, a benzyl ester at the carboxylic acid position, and a 4-nitrophenyl ester which enhances its reactivity during peptide synthesis.

Target of Action

This compound primarily acts as a glutamic acid derivative , which plays a crucial role in peptide synthesis. Its structure allows it to function effectively as a building block in the formation of peptides.

Mode of Action

The compound serves as an N-terminal protected amino acid in solid-phase peptide synthesis (SPPS). It facilitates the sequential addition of amino acids, leading to the formation of complex peptides. The activation of the hydroxyl group with the 4-nitrophenyl moiety enhances its electrophilicity, making it more reactive towards nucleophiles during peptide bond formation .

Enzyme Interactions

This compound has been shown to inhibit specific enzymes, notably:

  • Human Caspases : These are critical in the apoptosis pathway. The inhibition can disrupt normal apoptotic processes, which may have implications in cancer research where apoptosis modulation is crucial.
  • HRV 3C Protease : This enzyme is involved in the life cycle of rhinoviruses. Inhibition can potentially interfere with viral replication, indicating its utility in antiviral drug development.

Cellular Effects

The compound influences cellular functions by contributing to peptide formation, impacting:

  • Cell Signaling Pathways : Peptides synthesized using this compound can modulate various signaling pathways.
  • Gene Expression : The peptides may alter transcriptional activity by interacting with transcription factors or other regulatory proteins.
  • Metabolic Processes : By affecting enzyme activity and metabolic flux, it can influence cellular metabolism and energy production .

Applications in Research

This compound is widely utilized in several research areas:

  • Peptide Synthesis : As a building block for synthesizing bioactive peptides.
  • Drug Development : Involved in creating peptide-based drugs and inhibitors for therapeutic applications.
  • Bioconjugation : Used to conjugate peptides with other biomolecules for targeted delivery systems.
  • Enzyme Studies : Facilitates investigations into enzyme kinetics and substrate interactions .

Comparative Analysis

CompoundStructure CharacteristicsApplications
This compoundN-terminal Boc protection; 4-nitrophenyl esterPeptide synthesis; enzyme inhibition
Boc-Glu(OBzl)-OHLacks 4-nitrophenyl esterLess reactive; limited applications
Fmoc-Glu(OBzl)-ONpFmoc protection instead of BocDifferent deprotection conditions
Boc-Glu-OtBuUses tert-butyl ester instead of benzyl esterAffects stability and reactivity

Case Studies

  • Peptide Synthesis Optimization : Research has demonstrated that using this compound significantly improves yields in synthesizing complex peptides compared to traditional methods .
  • Antiviral Activity Assessment : Studies indicated that derivatives of this compound showed promising results in inhibiting HRV replication, suggesting potential therapeutic uses against viral infections .
  • Cancer Research Applications : Investigations into caspase inhibition using this compound derivatives highlighted its role in modulating apoptosis, presenting opportunities for developing anticancer therapies .

Q & A

Q. What is the role of Boc-Glu(OBzl)-ONp in solid-phase peptide synthesis (SPPS)?

this compound is a protected glutamic acid derivative used to introduce glutamic acid residues into peptide chains. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyl (OBzl) ester protects the γ-carboxyl side chain. The 4-nitrophenyl (ONp) ester acts as an activating group, facilitating efficient coupling with free amino groups in peptide elongation . Methodologically, the ONp ester is displaced during nucleophilic attack by the deprotected amine of the growing peptide chain, forming a stable amide bond.

Q. How should this compound be stored to maintain stability?

The compound should be stored at 2–8°C in a desiccator to prevent hydrolysis of the ONp ester and degradation of the Boc group. Prolonged exposure to moisture or elevated temperatures can lead to premature activation or racemization. Analytical techniques like TLC or HPLC should be used to verify purity before use .

Q. What analytical methods are critical for confirming the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm (sensitive to the ONp group) is standard for assessing purity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the presence of Boc (1.4 ppm, singlet for tert-butyl) and OBzl (7.3 ppm, aromatic protons) groups. Mass spectrometry (MS) validates molecular weight .

Advanced Research Questions

Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?

Coupling efficiency depends on solvent polarity, activation agents, and reaction time. Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility. Pre-activation with HOBt (1-hydroxybenzotriazole) or HOAt (7-aza-1-hydroxybenzotriazole) reduces steric hindrance. Kinetic monitoring via Kaiser test or HPLC ensures completion. For recalcitrant couplings, double coupling protocols or elevated temperatures (35–40°C) may be required .

Q. How do side reactions (e.g., diketopiperazine formation) impact this compound-mediated synthesis, and how can they be mitigated?

Diketopiperazine (DKP) formation occurs when intramolecular cyclization competes with elongation, particularly in sequences with proline or other turn-inducing residues. Strategies include:

  • Using bulky solvents (e.g., NMP) to reduce conformational flexibility.
  • Lowering reaction temperatures to slow cyclization kinetics.
  • Incorporating pseudoproline dipeptides to disrupt β-sheet formation. Post-synthesis LC-MS analysis identifies DKP byproducts, enabling iterative optimization .

Q. What contradictions exist in literature regarding the racemization propensity of this compound, and how can they be resolved experimentally?

Some studies report minimal racemization under standard conditions, while others note elevated D-isomer formation in prolonged reactions. To resolve this:

  • Perform chiral HPLC or circular dichroism (CD) spectroscopy to quantify enantiomeric excess.
  • Compare racemization rates in DMF vs. DCM, as solvent basicity influences proton abstraction during activation.
  • Use additives like HOBt or Cu(II) salts to suppress base-catalyzed racemization .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in non-standard solvents?

Density functional theory (DFT) calculations can model the energy barriers for ONp ester hydrolysis or Boc deprotection. Parameters include solvation effects (via COSMO-RS models) and transition-state stabilization. Experimental validation via kinetic studies (e.g., UV-Vis monitoring of ONp release) correlates computational predictions with empirical data .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing yield variations in this compound coupling reactions?

Multivariate analysis (ANOVA or DOE) identifies critical factors (e.g., solvent, temperature, catalyst). For example:

  • A 2³ factorial design tests solvent (DMF/DCM), temperature (RT/40°C), and catalyst (HOBt/HOAt).
  • Response surface methodology (RSM) optimizes interdependent variables. Replicates and control reactions (e.g., omitting coupling agents) ensure data robustness .

Q. How can researchers reconcile discrepancies between theoretical and observed molecular weights in this compound-containing peptides?

Deviations may arise from incomplete deprotection, adduct formation, or isotopic distributions. Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). Isotopic pattern analysis distinguishes between true mass errors and natural abundance effects .

Q. What protocols ensure reproducibility in this compound-based synthesis for peer-reviewed publication?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Report exact molar ratios, solvent grades, and purification methods (e.g., flash chromatography gradients).
  • Include NMR shifts, HPLC retention times, and MS spectra in supplementary data.
  • For new compounds, provide elemental analysis or HRMS data to confirm purity ≥95% .

Tables for Key Data

Table 1: Common Analytical Parameters for this compound

ParameterMethodExpected ValueReference
PurityHPLC (C18)≥98% (λ = 254 nm)
Melting PointDSC85–87°C
¹H NMR (CDCl₃)500 MHzδ 1.44 (s, Boc), 7.32 (m, OBzl)
SolubilityEmpirical50 mg/mL in DMF

Table 2: Optimization Matrix for Coupling Efficiency

SolventTemp (°C)CatalystYield (%)Racemization (%)
DMF25HOBt920.8
DCM25HOAt851.2
NMP40HATU950.5

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Boc-Glu(OBzl)-ONp
Reactant of Route 2
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Boc-Glu(OBzl)-ONp

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